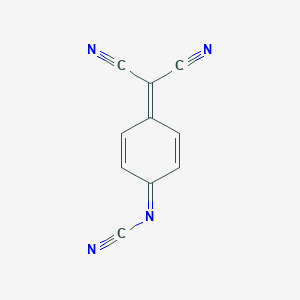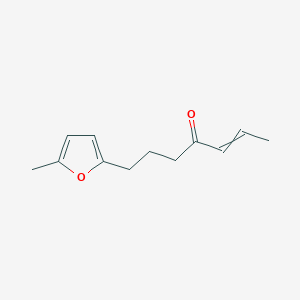
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate is an organic compound with a complex structure that includes both ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate typically involves the esterification of 2,4-hexadienoic acid with ethanol in the presence of an acid catalyst. The dicyclohexylamine is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dicyclohexylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active dicyclohexylamino moiety, which can then interact with enzymes or receptors. The pathways involved often include nucleophilic attack and subsequent rearrangements.
Comparación Con Compuestos Similares
Ethyl hexa-2,4-dienoate: Shares a similar ester structure but lacks the dicyclohexylamino group.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: Contains a similar dienoate structure but with different functional groups.
This comprehensive overview highlights the significance of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
114480-17-0 |
|---|---|
Fórmula molecular |
C20H33NO2 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate |
InChI |
InChI=1S/C20H33NO2/c1-2-23-20(22)16-10-5-11-17-21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h5,10-11,16,18-19H,2-4,6-9,12-15,17H2,1H3 |
Clave InChI |
ZFMUEXFZTKQEAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC=CCN(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)

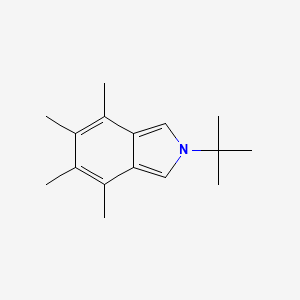
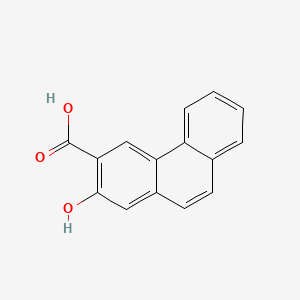
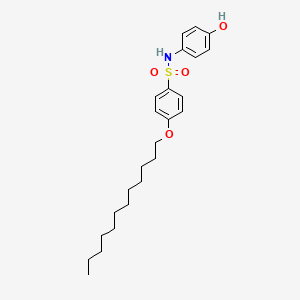
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
